1-(4-ETHOXYPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE
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Overview
Description
1-(4-ETHOXYPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxy and methoxy phenyl groups attached to a pyrrolidine-2,5-dione core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(4-ETHOXYPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyrrolidine-2,5-Dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethoxy and Methoxy Phenyl Groups: These groups can be introduced via nucleophilic substitution reactions, where ethoxy and methoxy phenyl derivatives react with the pyrrolidine-2,5-dione core.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound. This may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial production methods would likely involve optimization of these steps to maximize efficiency and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-ETHOXYPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound. Common reagents include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the breakdown of specific bonds and formation of new products.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified versions of the original compound with altered functional groups.
Scientific Research Applications
1-(4-ETHOXYPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they typically include modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
1-(4-ETHOXYPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE can be compared with similar compounds such as:
1-(4-Methoxyphenyl)ethanol: This compound shares the methoxy phenyl group but lacks the pyrrolidine-2,5-dione core, resulting in different chemical properties and reactivity.
[(4-Methoxyphenyl)(methyl)amino]methanol: Similar in structure but with different functional groups, leading to distinct applications and reactivity.
2-Methoxyphenyl isocyanate: This compound has a methoxy phenyl group and is used in different chemical reactions, particularly in the protection and deprotection of amines.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-26-17-10-6-15(7-11-17)22-19(23)12-18(20(22)24)21-13-14-4-8-16(25-2)9-5-14/h4-11,18,21H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGZVNJXLYENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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